molecular formula C23H25NO4S B14863224 4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide

4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide

Cat. No.: B14863224
M. Wt: 411.5 g/mol
InChI Key: UTEGITLOZFTZDB-UHFFFAOYSA-N
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Description

4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide involves several steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation . The reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of 4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites . This interaction can lead to changes in the enzyme’s activity and affect various biological pathways. The compound’s ability to act as a hole-transporting material in solar cells is due to its high hole mobility and stability .

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide

InChI

InChI=1S/C23H25NO4S/c1-24(26)22(25)6-4-5-20-15-21(16-7-11-18(27-2)12-8-16)23(29-20)17-9-13-19(28-3)14-10-17/h7-15,26H,4-6H2,1-3H3

InChI Key

UTEGITLOZFTZDB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCC1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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